molecular formula C11H14N4 B1333671 2-(1,4-Diazepan-1-yl)nicotinonitrile CAS No. 352018-97-4

2-(1,4-Diazepan-1-yl)nicotinonitrile

Cat. No.: B1333671
CAS No.: 352018-97-4
M. Wt: 202.26 g/mol
InChI Key: KQOHMUWBQXSUAK-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)nicotinonitrile is a chemical compound that belongs to the class of diazepines. It is known for its unique structure, which includes a diazepane ring attached to a nicotinonitrile moiety. This compound has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its biological activities, including anticonvulsant and anxiolytic effects.

    Medicine: Potential therapeutic agent for the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with ion channels and other signaling pathways, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
  • 2-(Homopiperazin-1-yl)nicotinonitrile
  • 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile

Uniqueness

2-(1,4-Diazepan-1-yl)nicotinonitrile is unique due to its specific combination of a diazepane ring and a nicotinonitrile moiety. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to modulate neurotransmitter receptors and ion channels makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOHMUWBQXSUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381492
Record name 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-97-4
Record name 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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